2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Historical Development of Triazole-Thiazole Hybrid Compounds
The synthesis of triazole-thiazole hybrids traces its origins to foundational reactions in heterocyclic chemistry. The Hantzsch-thiazole synthesis, first reported in 1887, enabled the preparation of thiazoles via cyclocondensation of thioamides with α-halo ketones, establishing a reliable route for integrating sulfur-containing heterocycles into complex scaffolds. Parallel developments in triazole chemistry emerged with Huisgen’s 1,3-dipolar cycloaddition in the 1950s, which provided a regioselective method for constructing 1,2,3-triazoles from azides and alkynes. The fusion of these two heterocycles gained momentum in the late 20th century, driven by the discovery of bioactive triazole-thiazole conjugates in natural products and synthetic drugs. For example, the antifungal agent fluconazole, a triazole derivative, and the thiazole-containing antibiotic sulfathiazole inspired efforts to merge these frameworks for enhanced pharmacological profiles. Early hybrids focused on simple linkages, but advances in click chemistry and microwave-assisted synthesis later enabled precise functionalization, as demonstrated in the preparation of 2H-thiazolo[4,5-d]triazole systems.
Position in Contemporary Heterocyclic Chemistry Research
In modern heterocyclic chemistry, triazole-thiazole hybrids occupy a prominent niche due to their structural versatility and bioactivity. The compound 2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide exemplifies this trend, incorporating a trifluoromethylphenyl group to enhance lipophilicity and a thioether bridge to stabilize the triazole-thiazole interface. Contemporary research emphasizes regioselective functionalization, as seen in the use of sulfone tags for SNAr reactions and metal-catalyzed couplings. Microwave irradiation has further streamlined synthesis, reducing reaction times from hours to minutes while improving yields, as evidenced in the preparation of benzimidazole-triazole derivatives. The compound’s design also reflects the growing emphasis on fluorine incorporation, with the trifluoromethyl group modulating electronic properties and bioavailability.
Significance in Medicinal Chemistry Scaffold Development
Triazole-thiazole hybrids are pivotal in addressing challenges such as multidrug resistance and target selectivity. The 1,2,4-triazole core in this compound offers hydrogen-bonding capabilities, while the thiazole ring contributes to π-π stacking interactions, collectively enhancing binding affinity to biological targets. The 2-methoxybenzamide moiety may further augment solubility and metabolic stability. Such hybrids have demonstrated broad-spectrum bioactivity, including anticancer, antibacterial, and antiviral properties, as highlighted in studies of thiazolyl-pyrazoline conjugates. The strategic placement of the trifluoromethyl group aligns with medicinal chemistry principles to improve pharmacokinetics, as fluorine atoms often enhance membrane permeability and resistance to oxidative metabolism.
Current Research Landscape and Knowledge Gaps
Despite advancements, critical gaps persist in the optimization of triazole-thiazole hybrids. First, the stereoelectronic effects of substituents like the trifluoromethyl group on triazole-thiazole conformation remain underexplored, necessitating computational studies to guide rational design. Second, while microwave-assisted methods have improved synthesis efficiency, scalability challenges persist for multisubstituted derivatives. Third, the biological evaluation of these hybrids often focuses on in vitro assays, with limited data on in vivo efficacy and toxicity profiles. Additionally, the role of the thioether linker in modulating redox activity warrants investigation, given its potential to influence oxidative stress pathways in therapeutic contexts. Addressing these gaps could unlock new applications in targeted therapy and combination regimens.
Table 1: Key Synthetic Methodologies for Triazole-Thiazole Hybrids
Properties
IUPAC Name |
2-methoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N6O3S2/c1-35-17-8-3-2-7-16(17)20(34)28-12-18-30-31-22(37-13-19(33)29-21-27-9-10-36-21)32(18)15-6-4-5-14(11-15)23(24,25)26/h2-11H,12-13H2,1H3,(H,28,34)(H,27,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLPATZBCJRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, including the formation of the thiazole and triazole rings. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the triazole ring and the trifluoromethyl group. The final step involves the coupling of the benzamide moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of the amide bond.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. The thiazole ring in this compound may enhance its efficacy against various bacterial strains. A study demonstrated that thiazole derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against multiple pathogens, suggesting that derivatives of this compound could be developed for antibacterial applications .
Anticonvulsant Properties
Thiazole-containing compounds have been investigated for their anticonvulsant effects. For instance, certain thiazole derivatives showed promising results in reducing seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications in the phenyl or thiazole rings can lead to enhanced anticonvulsant efficacy .
Cancer Treatment
The potential of this compound in oncology is notable due to the presence of multiple functional groups that can interact with biological targets involved in cancer progression. Research has indicated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells, particularly those associated with breast and prostate cancers .
Agrochemical Applications
The compound's structural characteristics suggest potential use as a fungicide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making it a candidate for further exploration in agricultural applications.
Study 1: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide exhibited antibacterial activity comparable to standard antibiotics like norfloxacin .
Study 2: Anticonvulsant Activity
In a controlled study involving animal models, thiazole derivatives were evaluated for their anticonvulsant properties. Results showed that specific modifications led to compounds with higher protective effects against seizures compared to traditional medications .
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide include:
2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide: This compound lacks the trifluoromethyl group, which may affect its binding affinity and selectivity.
2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(methyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide: This compound has a methyl group instead of a trifluoromethyl group, which can influence its chemical properties and biological activity.
The unique structural features of this compound, such as the trifluoromethyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound 2-methoxy-N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed review of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18F3N5O2S
- Molecular Weight : 413.43 g/mol
- SMILES Notation : CC(=O)N(C(=O)N(C)C)C(=O)N(C)C
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For instance:
- Mechanism of Action : The thiazole ring is known to enhance cytotoxic activity against various cancer cell lines. In vitro studies have shown that derivatives similar to the compound exhibit significant inhibition of cell proliferation in cancer cell lines such as HCT-15 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The structure–activity relationship (SAR) indicates that modifications to the thiazole and triazole rings can significantly affect potency .
- Case Study Findings :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Compounds with similar structural features have shown promising results against various bacterial strains. For example, benzothiazole derivatives have been reported to possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis .
- Mechanism of Action : The presence of the thiazole moiety is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 1.61 | |
| Anticancer | HCT-15 | 1.98 | |
| Antimicrobial | M. tuberculosis | Moderate |
Table 2: Structure–Activity Relationship (SAR)
| Compound Structure | Key Modifications | Activity Level |
|---|---|---|
| Thiazole + Triazole | Methyl substitution on phenyl | High |
| Trifluoromethyl group | Enhanced potency against resistant strains | Very High |
Q & A
Q. What are the established synthetic pathways for this compound, and what critical reaction conditions influence yield optimization?
The synthesis involves multi-step organic reactions:
- Triazole core formation : Cyclization under reflux with ethanol and glacial acetic acid as a catalyst .
- Thiazole-carbamoyl introduction : Nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Benzamide coupling : Carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane . Yield optimization requires stoichiometric precision, inert atmosphere, and real-time monitoring via TLC/HPLC (≥98% purity) .
Q. How can analytical techniques validate the structural purity of this compound post-synthesis?
Key methods include:
- NMR spectroscopy : Confirms proton environments (e.g., methoxy -OCH₃ at δ 3.8–4.0 ppm) and carbon frameworks .
- HR-MS : Validates molecular weight (theoretical: 567.5 g/mol; observed: 567.5032) .
- HPLC : Uses C18 columns with acetonitrile/water gradients to confirm purity (>98%) .
Advanced Research Questions
Q. What methodologies are effective for probing structure-activity relationships (SAR) to improve target selectivity?
SAR strategies involve:
- Substituent variation : Replacing the 3-(trifluoromethyl)phenyl group with halogenated analogs to modulate lipophilicity .
- Molecular docking : Predicts interactions with targets like kinases or cytochrome P450, emphasizing triazole-thioether hydrogen bonding .
- 3D-QSAR models : Identify critical pharmacophores (e.g., benzamide carbonyl) for activity retention .
Q. How do pH and temperature variations during synthesis affect the stability of the triazole-thioether linkage?
Stability considerations:
- Acidic conditions (pH < 3) : Risk of cleavage; buffering with NaHCO₃ mitigates degradation .
- High temperatures (>80°C) : Thermal degradation observed via TGA-DSC; stepwise heating (40°C → 60°C) is recommended .
- FT-IR monitoring : Tracks S-H bond stability (disappearance of ~2550 cm⁻¹ stretches) .
Q. What experimental approaches investigate metabolic stability in preclinical models?
Methods include:
- In vitro microsomal assays : Human/rat liver microsomes with NADPH cofactors identify metabolites (e.g., oxidized thioether) via LC-MS/MS .
- CYP inhibition studies : Fluorogenic substrates assess isoform-specific interactions (e.g., CYP3A4/2D6) .
- Plasma stability testing : Guides formulation strategies by evaluating compound integrity in simulated gastric fluid (pH 2) .
Q. What computational tools predict off-target interactions and toxicity profiles?
Advanced tools:
- Reverse docking (PharmMapper) : Identifies off-targets like GPCRs or ion channels .
- ADMET prediction (pkCSM) : Evaluates hepatotoxicity (CYP inhibition) and cardiotoxicity (hERG binding) .
- Molecular dynamics (GROMACS) : Assesses binding persistence (RMSD < 2 Å over 100 ns trajectories) .
Contradiction Analysis
- Synthetic conditions : While polar aprotic solvents (DMF) are widely recommended suggests ethanol as a viable alternative for cyclization. Researchers should optimize based on reaction step and functional group sensitivity.
- Metabolic stability : highlights oxidative defluorination as a primary degradation pathway, whereas emphasizes thioether oxidation. Both pathways require validation in target species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
